molecular formula C7H14N4O B14441428 4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 75989-57-0

4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B14441428
CAS No.: 75989-57-0
M. Wt: 170.21 g/mol
InChI Key: UWXKRHCFIDIFHX-UHFFFAOYSA-N
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Description

4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the triazolone family This compound is characterized by its unique structure, which includes an amino group, a methylbutyl side chain, and a triazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with vanillin in concentrated hydrochloric acid, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, green chemistry principles may be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-Amino-5-(phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Uniqueness

4-Amino-5-(3-methylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific side chain and structural features, which confer distinct chemical and biological properties. Its methylbutyl side chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

75989-57-0

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

4-amino-3-(3-methylbutyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C7H14N4O/c1-5(2)3-4-6-9-10-7(12)11(6)8/h5H,3-4,8H2,1-2H3,(H,10,12)

InChI Key

UWXKRHCFIDIFHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=NNC(=O)N1N

Origin of Product

United States

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